molecular formula C8H15NO2S B13164224 Spiro[3.4]octane-5-sulfonamide

Spiro[3.4]octane-5-sulfonamide

Katalognummer: B13164224
Molekulargewicht: 189.28 g/mol
InChI-Schlüssel: XIUUOTNBZHADGO-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Spiro[34]octane-5-sulfonamide is a spirocyclic compound characterized by a unique structure where two rings share a single common atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of spiro[3One common approach is the annulation of cyclopentane and a four-membered ring . The reaction conditions often include the use of strong bases and specific catalysts to facilitate the formation of the spirocyclic structure.

Industrial Production Methods

Industrial production methods for spiro[3.4]octane-5-sulfonamide are less documented, but they likely involve scalable synthetic routes that ensure high yield and purity. These methods may include continuous flow synthesis and the use of automated reactors to optimize reaction conditions and minimize by-products.

Analyse Chemischer Reaktionen

Types of Reactions

Spiro[3.4]octane-5-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure selective reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols.

Wissenschaftliche Forschungsanwendungen

Spiro[3.4]octane-5-sulfonamide has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of spiro[3.4]octane-5-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. This inhibition can affect various biochemical pathways, making it useful in medicinal chemistry .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Spiro[3.4]octane-5-sulfonamide is unique due to its specific ring size and the presence of the sulfonamide group, which imparts distinct chemical and biological properties. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Eigenschaften

Molekularformel

C8H15NO2S

Molekulargewicht

189.28 g/mol

IUPAC-Name

spiro[3.4]octane-8-sulfonamide

InChI

InChI=1S/C8H15NO2S/c9-12(10,11)7-3-1-4-8(7)5-2-6-8/h7H,1-6H2,(H2,9,10,11)

InChI-Schlüssel

XIUUOTNBZHADGO-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C2(C1)CCC2)S(=O)(=O)N

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.